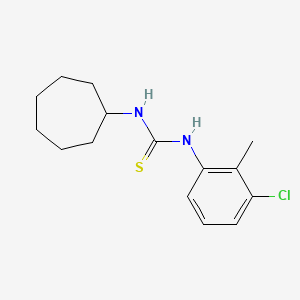![molecular formula C11H17O2P B5766700 2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
2-[ethyl(phenyl)phosphoryl]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(phenyl)phosphoryl]-2-propanol, also known as EPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPO is a phosphonate ester that has been synthesized using different methods and has shown promising results in different scientific studies.
Wissenschaftliche Forschungsanwendungen
2-[ethyl(phenyl)phosphoryl]-2-propanol has been widely studied for its potential applications in different fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been reported to exhibit antitumor and antiviral activities. In material science, this compound has been used as a flame retardant, plasticizer, and stabilizer. In agriculture, this compound has been reported to enhance plant growth and provide protection against fungal and bacterial infections.
Wirkmechanismus
The mechanism of action of 2-[ethyl(phenyl)phosphoryl]-2-propanol is not fully understood, but it is believed to involve the inhibition of enzymes involved in different biological processes. This compound has been reported to inhibit the activity of phosphatases, kinases, and proteases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been reported to exhibit different biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that this compound can induce apoptosis, inhibit cell growth, and modulate the immune response. In vivo studies have reported that this compound can reduce tumor growth, enhance wound healing, and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-[ethyl(phenyl)phosphoryl]-2-propanol has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other chemicals in the experimental system.
Zukünftige Richtungen
2-[ethyl(phenyl)phosphoryl]-2-propanol has shown promising results in different scientific studies, and several future directions can be explored to further understand its potential applications. These include developing new synthesis methods to improve yield and purity, investigating the molecular targets of this compound, and exploring its potential applications in different fields, including biotechnology and environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. This compound can be synthesized using different methods and has shown promising results in different scientific studies. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its potential to interact with other chemicals in the experimental system. Further research is needed to fully understand the potential applications of this compound in different fields.
Synthesemethoden
2-[ethyl(phenyl)phosphoryl]-2-propanol can be synthesized using different methods, including the reaction of ethyl phosphonic dichloride with phenyl magnesium bromide in the presence of a palladium catalyst, or the reaction of ethyl phenylphosphinate with 2-bromo-2-methylpropanol in the presence of a base. These methods have been reported to yield high purity and yield of this compound.
Eigenschaften
IUPAC Name |
2-[ethyl(phenyl)phosphoryl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O2P/c1-4-14(13,11(2,3)12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJRJXXROFBZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C1=CC=CC=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)

![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)
![N-(5-chloro-2-pyridinyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5766663.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)

![4'-({[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5766688.png)
![N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)